2-CHLOROBENZALDEHYDE O~1~-[(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME
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Overview
Description
2-Chlorobenzaldehyde O1-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime is a complex organic compound that combines the structural features of 2-chlorobenzaldehyde and a triazolopyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzaldehyde O1-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime typically involves multiple steps:
Formation of 2-Chlorobenzaldehyde Oxime: This can be achieved by reacting 2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Synthesis of the Triazolopyrimidine Derivative: The triazolopyrimidine core can be synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves the coupling of 2-chlorobenzaldehyde oxime with the triazolopyrimidine derivative using suitable reagents and catalysts under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzaldehyde O1-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
2-Chlorobenzaldehyde O1-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-chlorobenzaldehyde O1-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, while the triazolopyrimidine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: A simpler compound with similar structural features but lacking the triazolopyrimidine moiety.
Benzaldehyde Oxime: Lacks the chlorine atom and the triazolopyrimidine moiety.
Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine cores but different substituents.
Uniqueness
2-Chlorobenzaldehyde O1-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime is unique due to the combination of the 2-chlorobenzaldehyde and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-N-[(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN5O2/c28-21-14-8-7-13-20(21)15-30-34-16-22-31-26-24-23(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)35-27(24)29-17-33(26)32-22/h1-15,17H,16H2/b30-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTKHGMRQIHQHQ-FJEPWZHXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CON=CC5=CC=CC=C5Cl)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CO/N=C/C5=CC=CC=C5Cl)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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